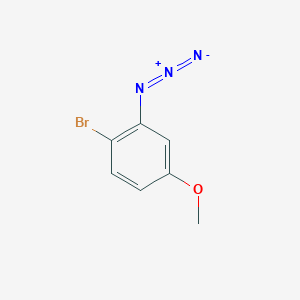

2-Azido-1-bromo-4-methoxybenzene

Description

2-Azido-1-bromo-4-methoxybenzene (C₇H₆BrN₃O, molecular weight: 228.05 g/mol) is a brominated aromatic compound featuring an azide (-N₃) group at the ortho position, a bromine atom at the para position, and a methoxy (-OCH₃) substituent at the meta position relative to the bromine. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in click chemistry applications such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) due to its reactive azide functionality . Its structure enables versatile reactivity in substitution and cycloaddition reactions, making it valuable for constructing complex molecules in medicinal and materials chemistry.

Properties

IUPAC Name |

2-azido-1-bromo-4-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3O/c1-12-5-2-3-6(8)7(4-5)10-11-9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRNJRYFICHDIRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction where sodium azide (NaN3) reacts with 1-bromo-4-methoxybenzene under suitable conditions . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of 2-Azido-1-bromo-4-methoxybenzene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Azido-1-bromo-4-methoxybenzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Electrophilic Aromatic Substitution: The bromo and methoxy groups can direct electrophilic substitution reactions on the aromatic ring.

Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide (NaN3) in DMF at elevated temperatures.

Electrophilic Aromatic Substitution: Bromine (Br2) or other electrophiles in the presence of a Lewis acid catalyst.

Cycloaddition Reactions: Alkynes in the presence of a copper(I) catalyst.

Major Products Formed

Nucleophilic Substitution: Formation of substituted azides.

Electrophilic Aromatic Substitution: Formation of brominated or methoxylated aromatic compounds.

Cycloaddition Reactions: Formation of triazoles.

Scientific Research Applications

2-Azido-1-bromo-4-methoxybenzene has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of heterocycles and other complex organic molecules.

Biology: Employed in bioconjugation techniques and labeling of biomolecules.

Medicine: Investigated for its potential use in drug discovery and development.

Industry: Utilized in the production of advanced materials and nanotechnology applications.

Mechanism of Action

The mechanism of action of 2-Azido-1-bromo-4-methoxybenzene involves its reactivity with various chemical species. The azido group can participate in cycloaddition reactions, forming stable triazole rings. The bromo and methoxy groups influence the compound’s reactivity in electrophilic aromatic substitution reactions, directing the position of incoming electrophiles on the aromatic ring . These functional groups collectively contribute to the compound’s unique chemical behavior and its utility in various applications.

Comparison with Similar Compounds

2-Bromo-4'-methoxyacetophenone (C₉H₉BrO₂)

- Key Features: Contains a bromine atom and methoxy group on a benzene ring, but replaces the azide with an acetophenone (-COCH₃) group.

- Reactivity : The ketone group facilitates nucleophilic additions (e.g., Grignard reactions), while the bromine can undergo Suzuki-Miyaura cross-coupling. Unlike azides, ketones are less reactive in cycloadditions.

- Applications : Used as an intermediate in pharmaceutical synthesis under controlled conditions .

- Key Difference : The absence of an azide limits its utility in click chemistry, but its stability makes it preferable for traditional substitution reactions.

4-Bromo-2-hydroxybenzaldehyde (C₇H₅BrO₂)

- Key Features : Substitutes the azide and methoxy groups with a hydroxyl (-OH) and aldehyde (-CHO) group.

- Reactivity : The aldehyde enables condensation reactions (e.g., Schiff base formation), while the hydroxyl group participates in hydrogen bonding and acid-base chemistry.

- Applications : Serves as a precursor for dyes and ligands. The bromine allows for cross-coupling reactions .

- Key Difference : The polar hydroxyl and aldehyde groups enhance solubility in polar solvents, unlike the hydrophobic azide in the target compound.

Bromopropylate (C₁₇H₁₇Br₂O₃)

- Key Features : A brominated ester pesticide with two bromophenyl groups and a hydroxybenzeneacetate backbone.

- Reactivity : The ester group undergoes hydrolysis, while bromine atoms enable halogenation or dehalogenation pathways.

- Applications : Used as an acaricide, contrasting with 2-azido-1-bromo-4-methoxybenzene’s role in synthetic chemistry .

- Key Difference : The absence of an azide and presence of ester functionality limit its use in cycloadditions but enhance stability for agricultural applications.

1-(2-Azido-1-(trifluoromethoxy)ethyl)-4-bromobenzene (C₉H₇BrF₃NO)

- Key Features : Contains an azide on an ethyl chain with a trifluoromethoxy (-OCF₃) group.

- Reactivity : The electron-withdrawing trifluoromethoxy group stabilizes the azide, reducing its thermal sensitivity compared to the methoxy group in the target compound.

- Applications: Potential use in fluorinated compound synthesis .

- Key Difference : The azide’s position on an ethyl chain rather than the aromatic ring alters its electronic effects and reaction pathways.

Data Table: Comparative Analysis of Key Compounds

Key Research Findings

- Reactivity Trends: Azide-containing compounds (e.g., this compound) exhibit superior reactivity in CuAAC compared to non-azide analogs like 2-bromo-4'-methoxyacetophenone. However, their thermal instability requires careful handling .

- Substituent Effects: Electron-donating groups (e.g., -OCH₃) in this compound activate the benzene ring for electrophilic substitution, whereas electron-withdrawing groups (e.g., -OCF₃ in C₉H₇BrF₃NO) stabilize azides but reduce ring reactivity .

- Application Divergence : Brominated pesticides (e.g., bromopropylate) prioritize stability and environmental persistence, whereas azido-bromo compounds focus on rapid, high-yield reactions for molecular assembly .

Biological Activity

2-Azido-1-bromo-4-methoxybenzene (CAS No. 1480499-92-0) is an aromatic compound characterized by the presence of an azido group, a bromine atom, and a methoxy substituent on a benzene ring. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and applications.

The molecular formula of this compound is CHBrNO. The presence of the azido group contributes to its reactivity, making it a valuable intermediate in organic synthesis.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Interaction with Cellular Targets : The azido group can undergo bioorthogonal reactions, allowing for selective targeting of biomolecules within cells.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various azido compounds, including this compound. The Minimum Inhibitory Concentration (MIC) values indicated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, with an MIC value of approximately 32 µg/mL. This suggests potential applications in developing new antimicrobial agents .

Cytotoxicity Studies

In vitro cytotoxicity assays revealed that this compound demonstrated selective toxicity towards cancer cell lines. The compound showed an IC value of 15 µM against human breast cancer cell lines (MCF-7), indicating its potential as an anticancer agent. Comparatively, normal fibroblast cells exhibited higher resistance with an IC greater than 50 µM .

Case Study 1: Antibacterial Properties

In a comparative study on azide derivatives, researchers synthesized a series of compounds similar to this compound and tested their antibacterial efficacy. Results indicated that para-substitution on the aromatic ring significantly enhanced antibacterial activity. The study concluded that the bromine atom's presence was crucial for increasing the lipophilicity and membrane penetration of the compounds .

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of azido compounds. Here, this compound was tested alongside other derivatives against multiple cancer cell lines. The results demonstrated that this compound effectively induced apoptosis in MCF-7 cells through the activation of caspase pathways, leading to increased cell death rates compared to untreated controls .

Data Tables

| Biological Activity | MIC (µg/mL) | IC (µM) | Cell Type |

|---|---|---|---|

| Antibacterial | 32 | - | Gram-positive bacteria |

| Cytotoxicity | - | 15 | MCF-7 (breast cancer) |

Q & A

Q. What are the standard synthetic routes for 2-azido-1-bromo-4-methoxybenzene, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via sequential functionalization of a benzene ring. A common approach involves bromination of 4-methoxybenzene derivatives followed by azide introduction. For example, bromination at the ortho position using Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions (0–25°C, inert atmosphere) yields 1-bromo-4-methoxybenzene. Subsequent azidation employs NaN₃ or TMS-azide in polar aprotic solvents (e.g., DMF, DMSO) at 50–80°C for 12–24 hours. Yield optimization requires careful stoichiometric balance (e.g., 1.2–1.5 eq. azide source) and monitoring for competing side reactions (e.g., C-Br hydrolysis). Characterization via ¹H/¹³C NMR and IR confirms the azide stretch (~2100 cm⁻¹) and absence of residual hydroxyl groups .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer : Essential techniques include:

- NMR Spectroscopy : ¹H NMR (δ 3.8–4.0 ppm for OCH₃, δ 7.0–8.0 ppm for aromatic protons) and ¹³C NMR to confirm substitution patterns.

- IR Spectroscopy : Detection of the azide group (sharp peak ~2100 cm⁻¹).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₇H₆BrN₃O; calc. 244.97 g/mol).

- Elemental Analysis : To validate purity (>95% via GC/HPLC).

Cross-referencing with X-ray crystallography (if crystals are obtainable) using SHELX software can resolve ambiguities in regiochemistry .

Advanced Research Questions

Q. How does the stability of this compound under varying thermal and photolytic conditions impact experimental design?

- Methodological Answer : The azide group is thermally labile and shock-sensitive. Decomposition studies via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal exothermic degradation above 80°C, releasing N₂ gas. Photolytic stability tests (UV-Vis irradiation at 254 nm) show gradual azide decomposition. Recommendations:

Q. What strategies mitigate competing reaction pathways during functionalization of this compound?

- Methodological Answer : Competing pathways include:

- Nucleophilic substitution (C-Br reacting with azide or solvent).

- Click chemistry (CuAAC with terminal alkynes).

Mitigation approaches: - Use non-nucleophilic solvents (e.g., THF, toluene) and low temperatures (0–25°C) for Suzuki-Miyaura coupling of the C-Br bond.

- Block the azide group via temporary protection (e.g., trimethylsilyl) during bromine substitution.

- Employ orthogonal reaction sequences (e.g., perform cross-coupling before azide introduction) .

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer : Contradictions (e.g., unexpected NMR peaks or MS fragments) may arise from:

- Regioisomeric byproducts : Use NOESY or COSY NMR to differentiate substitution patterns.

- Azide decomposition : Track N₂ evolution via gas chromatography.

- Residual solvents : Purify via column chromatography (silica gel, hexane/EtOAc) or recrystallization.

Cross-validate with computational modeling (DFT for NMR chemical shifts) or single-crystal XRD (SHELXL refinement) .

Q. What are the applications of this compound in multi-step syntheses of bioactive molecules?

- Methodological Answer : The compound serves as a dual-functional intermediate:

- Click Chemistry : The azide enables CuAAC with alkynes to form triazole-linked conjugates (e.g., drug candidates targeting enzyme active sites).

- Cross-Coupling : The C-Br bond participates in Suzuki-Miyaura or Buchwald-Hartwig reactions to install aryl/heteroaryl groups.

Example: Synthesis of triazole-containing kinase inhibitors via sequential cross-coupling and click reactions .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, blast-resistant face shields, and flame-retardant lab coats.

- Storage : Keep in explosion-proof refrigerators (–20°C) with inert gas (Ar/N₂).

- Waste Disposal : Quench residual azides with NaNO₂/HCl before disposal.

- Emergency Procedures : Use sand or vermiculite for spill containment; avoid metal spatulas to prevent friction-induced ignition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.